Comparative Lipophilicity Against the Non-Brominated Analog
The introduction of a bromine atom at the 5-position of the thiophene ring significantly increases the compound's lipophilicity compared to its non-halogenated analog. The target compound has a vendor-reported logP of 2.7991 , while the des-bromo analog N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has a substantially lower computed logP of approximately 1.7 . This difference of over one log unit translates to roughly a 10-fold increase in partition coefficient, which can be critical for experiments requiring membrane permeability or specific retention times in reversed-phase chromatography.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.7991 (vendor reported from ChemDiv) |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 315195-37-0): logP ~1.7 (estimated from structure) |
| Quantified Difference | ΔlogP ≈ +1.1 (target compound more lipophilic by a factor of ~12.6x) |
| Conditions | Computed and vendor-reported logP values; cross-vendor methodology comparison. |
Why This Matters
A logP difference of this magnitude impacts solubility, passive membrane permeability, and chromatographic behavior, making the brominated compound the preferred choice for cellular assays requiring higher bioavailability or for use as a retention time standard in LC-MS method development.
